molecular formula C16H24F3N5O2S B10952163 1-ethyl-3,5-dimethyl-N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide

1-ethyl-3,5-dimethyl-N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide

Cat. No.: B10952163
M. Wt: 407.5 g/mol
InChI Key: AYNZHFBKCUXJBX-UHFFFAOYSA-N
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Description

1-ethyl-3,5-dimethyl-N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide is a complex organic compound with a unique structure that includes multiple functional groups such as pyrazole, sulfonamide, and trifluoromethyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3,5-dimethyl-N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3,5-dimethyl-N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-ethyl-3,5-dimethyl-N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It can serve as a probe or ligand in biochemical assays.

    Industry: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-ethyl-3,5-dimethyl-N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent modulator of biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3,5-dimethylpyrazole: Shares the pyrazole core but lacks the sulfonamide and trifluoromethyl groups.

    3,5-dimethyl-1H-pyrazole-4-sulfonamide: Contains the sulfonamide group but lacks the ethyl and trifluoromethyl groups.

    1-ethyl-3,5-dimethyl-N-{2-methyl-3-[1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide: Similar structure but without the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 1-ethyl-3,5-dimethyl-N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-sulfonamide enhances its chemical stability and biological activity, making it unique compared to other similar compounds

Properties

Molecular Formula

C16H24F3N5O2S

Molecular Weight

407.5 g/mol

IUPAC Name

1-ethyl-3,5-dimethyl-N-[2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C16H24F3N5O2S/c1-6-23-13(5)15(12(4)21-23)27(25,26)20-8-10(2)9-24-11(3)7-14(22-24)16(17,18)19/h7,10,20H,6,8-9H2,1-5H3

InChI Key

AYNZHFBKCUXJBX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)NCC(C)CN2C(=CC(=N2)C(F)(F)F)C)C

Origin of Product

United States

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